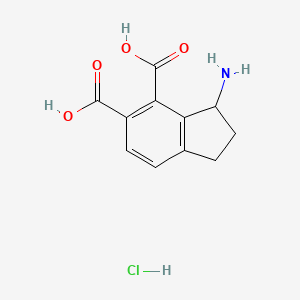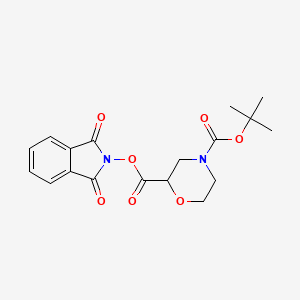
8-aminoisoquinolin-7-ol dihydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Aminoisoquinolin-7-ol dihydrobromide, commonly referred to as AIQD, is an organic compound used in scientific research. AIQD is a versatile compound that has been used in a variety of research applications, including biochemical and physiological studies. AIQD has a wide range of potential applications, from drug development to medical diagnostics.
Applications De Recherche Scientifique
AIQD has been used in a variety of scientific research applications, ranging from drug development to medical diagnostics. AIQD has been used to study the effects of drugs on the human body, such as their pharmacokinetics and pharmacodynamics. AIQD has also been used to study the effects of drugs on the nervous system, as well as the effects of drugs on the cardiovascular system. AIQD has been used to study the effects of drugs on the immune system, as well as the effects of drugs on cancer cells. AIQD has also been used to study the effects of drugs on the metabolism of cells.
Mécanisme D'action
AIQD acts as a ligand and binds to specific receptors in the body, such as the serotonin receptor and the muscarinic receptor. AIQD binds to these receptors and activates them, leading to the release of neurotransmitters, such as serotonin and acetylcholine. The release of these neurotransmitters leads to a variety of physiological effects, such as the inhibition of inflammation and the regulation of mood.
Biochemical and Physiological Effects
AIQD has a variety of biochemical and physiological effects. AIQD has been shown to inhibit the production of inflammatory mediators, such as cytokines and chemokines. AIQD has also been shown to modulate the release of neurotransmitters, such as serotonin and acetylcholine. AIQD has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. AIQD has also been shown to modulate the release of hormones, such as cortisol and epinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
AIQD is a versatile compound that has many advantages for laboratory experiments. AIQD is relatively stable and can be stored at room temperature. AIQD is also soluble in a variety of organic solvents, making it easy to work with in the laboratory. AIQD is also relatively inexpensive and can be easily synthesized in the laboratory.
However, there are some limitations to using AIQD in laboratory experiments. AIQD is not very water-soluble and must be dissolved in an organic solvent before use. AIQD is also not very stable and can degrade over time. AIQD is also not very specific in its binding and can bind to a variety of receptors, leading to unpredictable results.
Orientations Futures
AIQD has a wide range of potential applications and future directions. AIQD could be used to develop new drugs and treatments for a variety of diseases and conditions. AIQD could also be used to develop new diagnostic tests and biomarkers for disease. AIQD could also be used to study the effects of drugs on the nervous system and the cardiovascular system. AIQD could also be used to study the effects of drugs on the metabolism of cells. AIQD could also be used to study the effects of drugs on the immune system and cancer cells. AIQD could also be used to study the effects of drugs on the behavior of animals. Finally, AIQD could be used to develop new materials for medical and industrial applications.
Méthodes De Synthèse
AIQD is synthesized by the reaction of 8-amino-isoquinoline and 7-hydroxyisoquinoline with bromine in the presence of a base, such as potassium carbonate. The reaction is typically carried out in an organic solvent, such as ethanol or methanol, at a temperature of 80-90°C. The reaction yields AIQD in a white solid form. The purity of the compound can be confirmed by thin-layer chromatography (TLC) or high-pressure liquid chromatography (HPLC).
Propriétés
IUPAC Name |
8-aminoisoquinolin-7-ol;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O.2BrH/c10-9-7-5-11-4-3-6(7)1-2-8(9)12;;/h1-5,12H,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNNJXTKRMTURJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN=C2)N)O.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.00 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(tert-butoxy)carbonyl]-7-fluoro-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B6605630.png)
![1-ethyl-6-{[3-(2-methylbenzoyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B6605635.png)

![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)

![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![1-[6-methoxy-5-(4-methoxybenzenesulfonamido)-2-methyl-1-benzofuran-3-carbonyloxy]ethyl acetate](/img/structure/B6605686.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)

![3-azaspiro[5.5]undecane-3-sulfonyl fluoride](/img/structure/B6605703.png)
![tert-butyl 1,2,5-triazaspiro[2.3]hex-1-ene-5-carboxylate](/img/structure/B6605714.png)
![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)